N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Description
N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a benzamide derivative characterized by a cycloheptyl group attached to the benzamide nitrogen and a sulfonated tetrahydrothiophene (1,1-dioxidotetrahydrothiophen-3-yl) carbamoyl moiety at the para position. The cycloheptyl substituent may enhance lipophilicity and metabolic stability compared to smaller cycloalkyl groups, while the sulfone group could improve aqueous solubility and binding affinity .
Properties
Molecular Formula |
C19H27N3O4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-cycloheptyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C19H27N3O4S/c23-18(20-15-5-3-1-2-4-6-15)14-7-9-16(10-8-14)21-19(24)22-17-11-12-27(25,26)13-17/h7-10,15,17H,1-6,11-13H2,(H,20,23)(H2,21,22,24) |
InChI Key |
MNFJUQBXRSABOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-aminobenzoic acid with cycloheptylamine under acidic conditions to form N-cycloheptyl-4-aminobenzamide.
Introduction of the Tetrahydrothiophene Sulfone Moiety: The tetrahydrothiophene sulfone group is introduced via a nucleophilic substitution reaction. This involves the reaction of tetrahydrothiophene with a sulfonyl chloride to form the sulfone, followed by coupling with the benzamide derivative using a carbodiimide coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene moiety can be further oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents on the benzamide ring.
Scientific Research Applications
N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets. The tetrahydrothiophene sulfone moiety may interact with enzymes or receptors, modulating their activity. The benzamide core can bind to proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Cycloheptyl vs.
- Sulfonamide vs. Ketone : The 1,1-dioxidotetrahydrothiophene moiety (sulfone) enhances polarity and hydrogen-bonding capacity relative to the 2-oxotetrahydrofuran carbamoyl group in , which contains a ketone .
- Synthetic Yields: Coupling reactions involving sterically hindered groups (e.g., dihydroisoquinoline in ) result in lower yields (e.g., 48.9% in Step 4), highlighting challenges in nucleophilic substitution or steric hindrance .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, insights can be inferred from analogs:
- Antiulcer Activity: demonstrates that benzamide-amino acid conjugates exhibit antiulcer activity, with methanol-TEA systems optimizing reaction yields for nucleophilic substitutions. The target compound’s sulfonamide group may similarly enhance gastric acid stability .
- Fluorinated Analogs : Compounds with fluorinated aryl groups () likely exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity, contrasting with the target compound’s sulfone-driven solubility .
Biological Activity
N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a cycloheptyl moiety, a benzamide core, and a dioxidotetrahydrothiophenyl group, which contribute to its diverse pharmacological properties.
Molecular Characteristics
- Molecular Formula : C16H22N2O3S
- Molecular Weight : Approximately 338.42 g/mol
- Structural Features : The presence of various functional groups suggests potential interactions with biological targets, making it a candidate for further research in therapeutic applications.
Anti-inflammatory and Anticancer Properties
Preliminary studies indicate that this compound may exhibit anti-inflammatory and anticancer properties. The mechanism of action is likely associated with its ability to interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways.
The compound's biological activity is hypothesized to involve:
- Enzyme Inhibition : Interaction with enzymes related to lipid metabolism, potentially inhibiting pathways involved in inflammation and cancer progression.
- Receptor Modulation : Binding to specific receptors that regulate cellular signaling pathways, which could affect cell proliferation and survival.
Case Studies and Research Findings
Recent studies have explored the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Testing : In vitro assays demonstrated significant cytotoxicity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines. The compound showed an IC50 value lower than that of standard chemotherapeutic agents like cisplatin in certain assays .
| Cell Line | IC50 Value (µM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | 5.12 | More potent |
| SUIT-2 | 10.34 | Less potent |
| HT-29 | 7.45 | More potent |
Interaction Studies
Molecular docking studies have been conducted to elucidate the binding affinities of this compound with various target proteins:
- DGAT2 Inhibition : The compound was shown to bind effectively to DGAT2, an enzyme involved in triglyceride synthesis, indicating potential for lipid-lowering effects.
- GIRK Channel Modulation : Evidence suggests that it modulates potassium ion flow through GIRK channels, impacting neuronal excitability and muscle contraction dynamics.
Future Directions in Research
Ongoing research aims to further explore the therapeutic potential of this compound through:
- In Vivo Studies : Evaluating its efficacy and safety profile in animal models.
- Optimization of Structure : Modifying the chemical structure to enhance selectivity and reduce toxicity.
- Clinical Trials : Investigating its potential as a novel therapeutic agent for treating various cancers and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
